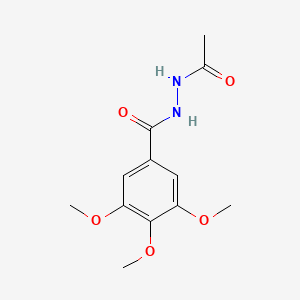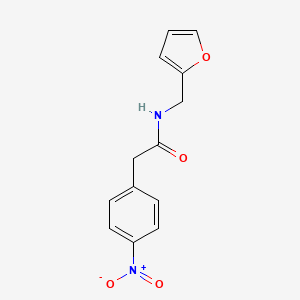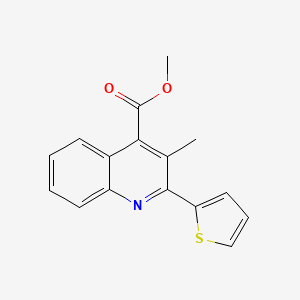
4,5-bis(3-methoxyphenoxy)phthalonitrile
Vue d'ensemble
Description
4,5-bis(3-methoxyphenoxy)phthalonitrile, commonly known as Bisphthalonitrile (BPN), is a chemical compound that has been extensively studied for its potential applications in various fields of science. BPN is a phthalonitrile derivative, which is a class of compounds that has gained significant attention due to their unique properties.
Applications De Recherche Scientifique
Photodynamic Therapy (PDT) Applications
Phthalonitrile derivatives, including 4,5-bis(3-methoxyphenoxy)phthalonitrile, have been explored for potential applications in photodynamic therapy (PDT) for cancer treatment. The study by Kırbaç and Erdoğmuş (2020) discusses the synthesis of new phthalonitrile derivatives and their octa-substituted zinc phthalocyanines. These compounds, characterized using various spectroscopic methods, showed potential as photosensitizers in PDT due to their efficient singlet oxygen generation (Kırbaç & Erdoğmuş, 2020). Similarly, Ahmetali et al. (2019) synthesized and characterized zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups. These compounds demonstrated properties making them suitable as photosensitizers in PDT (Ahmetali et al., 2019).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of phthalonitrile derivatives are of significant interest. A study by Farajzadeh et al. (2022) presented the synthesis of novel mono and double-decker hexadeca-substituted metal phthalocyanines, providing insights into their biological properties (Farajzadeh et al., 2022). Bai et al. (2011) explored the synthesis of pegylated zinc(II) phthalocyanines and their in vitro photodynamic activities, highlighting their potential in medical applications (Bai et al., 2011).
Aggregation and Synthesis Studies
The aggregation and synthesis of phthalocyanines are crucial for understanding their properties and applications. Terekhov et al. (1996) described the synthesis of octaalkynylphthalocyanines and the effects of concentration and temperature on their NMR spectra, providing valuable data on the aggregation phenomena of these compounds (Terekhov et al., 1996).
Applications in High-Performance Resins
Phthalonitrile derivatives also find applications in the development of high-performance resins. Han et al. (2019) investigated the synthesis and characterization of low melting phthalonitrile resins containing methoxyl and/or allyl moieties, evaluating their potential in high-temperature structural composite matrices (Han et al., 2019).
Biological and Antimicrobial Activities
The biological properties of phthalocyanines are another area of research. Farajzadeh et al. (2021) studied the photophysicochemical, sonochemical, and biological properties of hexadeca-substituted phthalocyanines bearing fluorinated groups. They found these compounds exhibited excellent DPPH scavenging activity and DNA nuclease activity, along with significant biofilm inhibition against certain bacteria, indicating their potential in photodynamic antimicrobial therapies (Farajzadeh et al., 2021).
Propriétés
IUPAC Name |
4,5-bis(3-methoxyphenoxy)benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-25-17-5-3-7-19(11-17)27-21-9-15(13-23)16(14-24)10-22(21)28-20-8-4-6-18(12-20)26-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTIWRIKAZJKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(3-methoxyphenoxy)benzene-1,2-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)



![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)

![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)



![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)